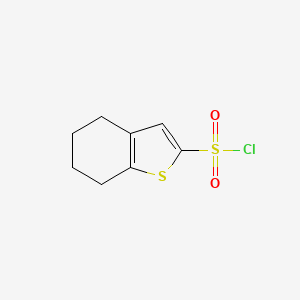

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBSHLWNADKCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207039 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128852-17-5 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128852-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its rigid, sulfur-containing heterocyclic core, combined with the highly reactive sulfonyl chloride functional group, makes it a valuable scaffold for the development of novel therapeutic agents. The tetrahydrobenzo[b]thiophene moiety is a recurring motif in compounds targeting a range of diseases, including cancer and inflammatory conditions.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this important building block, offering practical insights for its application in research and drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClO₂S₂ | Thermo Fisher Scientific |

| Molecular Weight | 236.73 g/mol | Thermo Fisher Scientific |

| CAS Number | 128852-17-5 | Thermo Fisher Scientific |

| Appearance | White to pale yellow crystals or powder | [3] |

| Melting Point | 57.5-69.5 °C | [3] |

| Purity | ≥94.0% (GC) | [3] |

Safety Information:

This compound is a corrosive substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

Moisture sensitive.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the chlorosulfonation of the parent heterocycle, 4,5,6,7-tetrahydrobenzo[b]thiophene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the electron-rich 2-position of the thiophene ring.

Experimental Protocol: Chlorosulfonation of 4,5,6,7-tetrahydrobenzo[b]thiophene

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.[4]

Materials:

-

4,5,6,7-tetrahydrobenzo[b]thiophene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5,6,7-tetrahydrobenzo[b]thiophene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be performed with caution as the reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of approved drugs.[5]

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine)

-

Pyridine or triethylamine

-

Dichloromethane or tetrahydrofuran (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the substituted aniline (1.1 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the stirred amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Caption: General workflow for the synthesis of sulfonamides.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from related structures and general principles of spectroscopy.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the methylene protons of the tetrahydrothiophene ring, typically in the range of 1.8-3.0 ppm. A singlet for the aromatic proton at the 3-position would likely appear further downfield.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the cyclohexene ring and the aromatic carbons of the thiophene ring. The carbon bearing the sulfonyl chloride group would be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic strong absorption bands for the sulfonyl group (S=O stretching) in the regions of approximately 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the construction of sulfonamide libraries and other derivatives for biological screening. A thorough understanding of its properties and reaction conditions is essential for its successful application in the laboratory.

References

-

Al-Ghorbani, M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11454-11485. [Link]

-

B. H. Kim, et al. (2017). Synthesis of sulfonyl chloride substrate precursors. RSC Advances, 7, 53986-53997. [Link]

-

Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(1), M648. [Link]

-

Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

-

Barrio, P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(40), 14283-14288. [Link]

-

Kamal, S. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(40), 26365–26384. [Link]

-

Reddy, K. R. V., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene. Archives of Applied Science Research, 3(5), 556-561. [Link]

-

Kamal, S. M., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H34470.MD [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, certain reagents distinguish themselves not by their complexity, but by their strategic utility. 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride (CAS No. 128852-17-5) is a prime example of such a molecule. It serves as a highly versatile intermediate, bridging the foundational chemistry of the tetrahydrobenzothiophene scaffold with the vast possibilities afforded by sulfonyl chloride reactivity. This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications in fields such as medicinal chemistry and materials science. For the discerning researcher, understanding this molecule is to unlock a potent tool for innovation.

Core Molecular Profile

A foundational understanding begins with the compound's essential properties. These data points are critical for experimental design, from calculating molar equivalents to predicting physical behavior.

| Property | Value | Source(s) |

| CAS Number | 128852-17-5 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₉ClO₂S₂ | [1][2] |

| Molecular Weight | 236.74 g/mol | [3] |

| Appearance | White to pale yellow crystals or powder | [1] |

| Melting Point | 64-66 °C | [4] |

| Solubility | Reacts with water; Soluble in organic solvents like Dichloromethane. | [5][6] |

| SMILES | ClS(=O)(=O)C1=CC2=C(CCCC2)S1 | [1][2] |

| InChI Key | UUBSHLWNADKCBU-UHFFFAOYSA-N | [1][2] |

Synthesis: The Chlorosulfonation Pathway

The most direct and common route to this compound is the electrophilic substitution of the parent heterocycle, 4,5,6,7-Tetrahydrobenzo[b]thiophene, using a potent sulfonating agent.

Mechanistic Rationale

The choice of chlorosulfonic acid (ClSO₃H) as the reagent is deliberate. It serves a dual purpose: first as a powerful sulfonating agent to introduce the -SO₃H group, and second, its inherent chlorinating ability converts the resulting sulfonic acid into the desired sulfonyl chloride in a single pot. The thiophene ring, being electron-rich, is susceptible to electrophilic attack. The substitution occurs preferentially at the 2-position, which is the most activated site on the thiophene ring of this bicyclic system. The reaction is typically performed at low temperatures to control the high reactivity of chlorosulfonic acid and minimize potential side reactions, such as polysubstitution or degradation.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorosulfonation

This protocol is a representative synthesis adapted from established chemical principles for chlorosulfonation reactions.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,5,6,7-Tetrahydrobenzo[b]thiophene (1.0 eq) in a suitable anhydrous solvent such as 1,2-dichloroethane.

-

Cooling: Cool the solution to 0 °C, and preferably to -10 °C, using an ice-salt or acetone/dry ice bath. A low temperature is critical to control the reaction's exothermicity.

-

Reagent Addition: Add chlorosulfonic acid (approx. 3.0 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at the low temperature for a designated period (e.g., 1-2 hours), followed by slow warming to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the solid product.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid, followed by a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

The Chemistry of the Sulfonyl Chloride Functional Group

The synthetic power of this compound lies in the high reactivity of the sulfonyl chloride moiety. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for a wide array of nucleophiles.

General Reactivity Diagram

Caption: Key nucleophilic substitution reactions of the title compound.

Key Transformations

-

Sulfonamide Formation: This is arguably the most significant reaction in a drug discovery context. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, readily forms stable sulfonamides. This reaction is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.[7]

-

Sulfonate Ester Formation: Alcohols and phenols react as nucleophiles to displace the chloride, forming sulfonate esters.[7] These esters are not only stable compounds in their own right but can also serve as effective leaving groups in subsequent substitution reactions.

-

Thiosulfonate Ester Formation: Thiols can also react to form thiosulfonate esters, although this transformation is less common than sulfonamide or sulfonate ester formation.

Protocol: General Synthesis of a Sulfonamide Derivative

-

Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Base and Nucleophile: Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq). In a separate vessel, prepare a solution of the desired primary or secondary amine (1.1 eq) in the same solvent.

-

Reaction: Cool the sulfonyl chloride solution to 0 °C. Add the amine solution dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.

Applications in Scientific Research

The true value of this reagent is demonstrated by its application as a key building block in the synthesis of biologically active molecules and advanced materials.

-

Medicinal Chemistry & Drug Discovery: The tetrahydrobenzothiophene core is a "privileged scaffold" in medicinal chemistry. It can act as a bioisosteric replacement for other cyclic systems, such as the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring, to improve properties like potency and selectivity.[8] The sulfonyl chloride handle allows for the systematic introduction of diverse chemical groups, enabling researchers to probe the binding pockets of therapeutic targets.

-

Enzyme Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in adrenaline biosynthesis.[8]

-

Nuclear Receptor Modulation: The scaffold is central to the discovery of modulators for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a crucial target for autoimmune diseases.[9]

-

Anticancer Agents: Numerous studies have explored 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potential anticancer agents, targeting enzymes like PDK1 and LDHA which are upregulated in colorectal cancer, or acting through other mechanisms like DNA damage.[10][11]

-

-

Materials Science: While direct applications of this specific sulfonyl chloride are less documented, benzothiophene derivatives are of significant interest in materials science.[7] The sulfur-rich aromatic system can facilitate strong intermolecular interactions, which is crucial for efficient charge transport in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7] This reagent serves as a key precursor for synthesizing novel sulfonamide- or ester-linked materials incorporating the tetrahydrobenzothiophene core.

Safety, Handling, and Storage

The high reactivity that makes this compound synthetically useful also necessitates stringent safety protocols. It is classified as a corrosive and water-reactive substance.[4][5]

Hazard Summary

| Hazard | Description | Precaution |

| Corrosive | Causes severe skin burns and serious eye damage. | Wear appropriate PPE, including chemical-resistant gloves, lab coat, and safety goggles/face shield.[5][12] |

| Water Reactive | Reacts with water and moisture, liberating toxic hydrogen chloride gas. | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry, desiccated environment.[5][6] |

| Inhalation Toxicity | Harmful if inhaled. May cause respiratory irritation. | Always handle inside a certified chemical fume hood.[5][6] |

| Lachrymator | Substance which increases the flow of tears. | Use proper respiratory and eye protection.[12] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Due to its moisture sensitivity, handle the solid under a dry, inert atmosphere whenever possible. Use anhydrous solvents and glassware.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials. A desiccator or a glove box is an ideal storage environment.

-

Incompatible Materials: Keep away from water, moisture, alcohols, bases, amines, and strong oxidizing agents.[6]

-

Spill & Disposal: In case of a spill, use a dry, inert absorbent material. Do not use water. Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its straightforward synthesis and the predictable, high-yield reactivity of its sulfonyl chloride group make it an invaluable tool for chemists. From constructing libraries of potential drug candidates targeting cancer and autoimmune diseases to serving as a precursor for novel organic materials, its utility is broad and well-established. By understanding its core properties, synthetic pathways, and handling requirements, researchers can effectively and safely leverage this reagent to advance the frontiers of science and technology.

References

- Vertex AI Search, Grounding API Redirect. Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII).

-

Grunewald, G. L., et al. (2001). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 44(14), 2367–2375. Available at: [Link]

- Google Patents. (2012). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride.

- A2B Chem. This compound - CAS:128852-17-5.

- ChemBuyersGuide.com, Inc. Amadis Chemical Company Limited (Page 241).

-

Wang, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(21), 7381. Available at: [Link]

- Supplemental Information.

-

Taha, M. O., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(5), 3465–3493. Available at: [Link]

-

AA Blocks. 1894771-36-8 | 4,5,6,7-tetrahydro-1-benzothiophene-4-sulfonyl chloride. Available at: [Link]

-

Abdel-Gawad, H., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(48), 32585–32602. Available at: [Link]

-

El-Metwaly, A. M., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(10), e2000069. Available at: [Link]

Sources

- 1. 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride, 95% 1 g | Request for Quote [thermofisher.com]

- 2. H34470.MD [thermofisher.com]

- 3. This compound - CAS:128852-17-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Benzo[b]thiophene-2-sulfonyl chloride, 4,5,6,7-tetrahydro- (9CI) | 128852-17-5 [amp.chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

"4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride" molecular structure and weight

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's molecular characteristics, synthesis, reactivity, and applications, grounding all claims in authoritative scientific data.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 128852-17-5) is a bifunctional organic compound featuring a tetrahydrobenzothiophene core and a highly reactive sulfonyl chloride group.[1][2] The tetrahydrobenzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for a range of therapeutic applications, including anti-inflammatory and anticancer agents.[3][4]

The true synthetic utility of this molecule lies in the reactivity of the sulfonyl chloride moiety. This functional group acts as a powerful electrophile, enabling chemists to readily introduce the entire tetrahydrobenzothiophene scaffold into a target molecule via nucleophilic substitution. This makes it an invaluable intermediate for constructing complex sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prominent classes of molecules in drug development.[3] Derivatives have been notably explored as potent modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target in autoimmune diseases.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure consists of a fused ring system where a thiophene ring is fused to a cyclohexane ring. The reactive sulfonyl chloride group is attached at the 2-position of the thiophene ring.

Caption: 2D Molecular Structure of the Topic Compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 128852-17-5 | [1][2][7] |

| Molecular Formula | C₈H₉ClO₂S₂ | [1][2][8] |

| Molecular Weight | 236.74 g/mol | [2][9] |

| IUPAC Name | This compound | [1][7] |

| Appearance | White to pale yellow crystals or crystalline powder | [1][9] |

| Melting Point | 57.5–69.5 °C | [1][9] |

| Solubility | Slightly soluble in water | [2] |

| Key Sensitivity | Moisture Sensitive | [2] |

| SMILES | ClS(=O)(=O)C1=CC2=C(CCCC2)S1 | [1][7] |

| InChI Key | UUBSHLWNADKCBU-UHFFFAOYSA-N | [1][7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the direct chlorosulfonation of its parent heterocycle, 4,5,6,7-tetrahydro-1-benzothiophene. This method is efficient and leverages a well-established transformation in sulfur chemistry.

Expert Rationale for Synthetic Protocol

The choice of chlorosulfonic acid (ClSO₃H) as the reagent is deliberate and strategic. It serves as both the sulfonating agent and the source of chlorine, allowing for a one-pot conversion. The reaction mechanism involves an electrophilic aromatic substitution. The highly electrophilic sulfur trioxide (SO₃), present in equilibrium within chlorosulfonic acid, attacks the electron-rich thiophene ring. The thiophene ring is activated towards electrophilic substitution, with the reaction preferentially occurring at the C2 position due to the directing effect of the ring sulfur atom, which can stabilize the intermediate sigma complex.

Strict temperature control (e.g., 0-5 °C) is critical. The reaction is highly exothermic, and uncontrolled temperature increases can lead to the formation of undesired byproducts and decomposition of the starting material. Using a non-reactive solvent like dichloromethane provides a medium for the reaction and helps dissipate heat.

Caption: Illustrative workflow for the synthesis of the topic compound.

Step-by-Step Experimental Protocol

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4,5,6,7-tetrahydro-1-benzothiophene and anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0-5 °C using an ice-salt bath.

-

Reagent Addition: Chlorosulfonic acid (2.5 to 3.0 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: The mixture is stirred at 0-5 °C for an additional 2-3 hours after the addition is complete.

-

Quenching: The reaction mixture is then poured slowly and carefully onto crushed ice with vigorous stirring. Causality: This step quenches the excess reactive chlorosulfonic acid and precipitates the crude product, which has low solubility in water.[2]

-

Work-up: The organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Reactivity and Applications in Drug Discovery

The synthetic power of this reagent stems from the sulfonyl chloride group's susceptibility to nucleophilic attack. This reactivity is the cornerstone of its application as a molecular scaffold linker.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily forms stable sulfonamide linkages. This is one of the most common applications in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.

-

Formation of Sulfonate Esters: Reaction with alcohols, typically in the presence of a base, yields sulfonate esters. These esters can serve as intermediates themselves, as the sulfonate group is an excellent leaving group in subsequent substitution reactions.[3]

The tetrahydrobenzothiophene core, introduced via these reactions, has been integral to the development of novel therapeutics. Research has shown that derivatives of this scaffold can act as potent modulators of RORγt, an important target for treating autoimmune and inflammatory diseases.[5][10] Furthermore, related benzothiophene structures have been investigated for their activity as selective COX-2 inhibitors for anti-inflammatory applications and as novel anticancer agents.[3][4] The ability to easily functionalize this core using the sulfonyl chloride "handle" allows for the rapid generation of compound libraries for screening against these high-value biological targets.

Safety and Handling

As a highly reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Hazard Class: The compound is classified as Hazard Class 8 (Corrosive).[2] It causes severe skin burns and eye damage.[2]

-

Moisture Sensitivity: It is sensitive to moisture.[2] Reaction with water will produce hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to pressure buildup and a corrosive environment.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2]

References

-

AA Blocks. (n.d.). 4,5,6,7-tetrahydro-1-benzothiophene-4-sulfonyl chloride. Retrieved from [Link][8]

-

Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Retrieved from [Link][11]

-

Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link][5]

-

Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Retrieved from [Link][6]

-

Matrix Fine Chemicals. (n.d.). 4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXYLIC ACID. Retrieved from [Link][12]

-

Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link][10]

-

Fayed, E. A., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie. Retrieved from [Link][4]

Sources

- 1. H34470.MD [thermofisher.com]

- 2. Benzo[b]thiophene-2-sulfonyl chloride, 4,5,6,7-tetrahydro- (9CI) | 128852-17-5 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. H34470.03 [thermofisher.com]

- 8. aablocks.com [aablocks.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. 4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXYLIC ACID | CAS 6435-75-2 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to the Reactivity of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride. This versatile reagent serves as a crucial building block in medicinal chemistry and materials science, primarily owing to the electrophilic nature of its sulfonyl chloride group. This document is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The 4,5,6,7-Tetrahydro-1-benzothiophene Scaffold

The 4,5,6,7-tetrahydro-1-benzothiophene core is a prominent heterocyclic motif in a variety of biologically active molecules. Its unique structural and electronic properties make it a valuable scaffold in drug discovery. Derivatives of this core have been investigated for their potential as modulators of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which are therapeutic targets for inflammatory and autoimmune diseases.[1] The introduction of a sulfonyl chloride group at the 2-position of this scaffold provides a highly reactive handle for the synthesis of a diverse array of derivatives, including sulfonamides and sulfonate esters, which are themselves important pharmacophores.[2]

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step sequence starting from readily available precursors. This pathway involves the initial construction of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core via the Gewald reaction, followed by the conversion of the amino group to a sulfonyl chloride via a Sandmeyer-type reaction.

Step 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[3] For the synthesis of the precursor to our title compound, cyclohexanone, malononitrile, and elemental sulfur are reacted in the presence of a basic catalyst, typically a secondary amine such as morpholine.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [3]

-

To a stirred solution of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

-

To this suspension, add morpholine (0.02 mol) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Step 2: Sandmeyer Reaction to this compound

The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group into a variety of functional groups, including sulfonyl chlorides.[4] The 2-aminothiophene synthesized in the previous step is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.

Experimental Protocol: Synthesis of this compound (General Procedure)[4]

-

Dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (0.05 mol) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (0.055 mol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).

-

Add the cold diazonium salt solution to the sulfur dioxide solution dropwise, with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Purification can be achieved by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

| Property | Predicted Value/Characteristic | Source/Rationale |

| Molecular Formula | C₈H₉ClO₂S₂ | [5] |

| Molecular Weight | 236.74 g/mol | [5] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 57.5-69.5 °C | [5] |

| ¹H NMR | Signals for the four methylene groups of the tetrahydrothiophene ring are expected in the aliphatic region. A singlet or AB quartet for the proton at the 3-position of the thiophene ring is also anticipated. | [1] |

| ¹³C NMR | Resonances for the eight carbon atoms, including those of the thiophene and saturated carbocyclic rings, are expected. The carbon bearing the sulfonyl chloride group will be significantly downfield. | [1] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected in the regions of 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. |

Reactivity Profile and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for the sulfonylation of a wide range of nucleophiles.

Sulfonylation of Amines: Synthesis of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, leading to the formation of stable sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of Sulfonamides

-

Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine (1.2 eq.), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq.) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

The choice of base and solvent can be critical. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be employed.

Sulfonylation of Alcohols and Phenols: Synthesis of Sulfonate Esters

Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The reaction is typically performed in the presence of a base, such as pyridine, which also acts as a nucleophilic catalyst.

Experimental Protocol: General Procedure for the Synthesis of Sulfonate Esters

-

Dissolve the alcohol or phenol (1.0 eq.) in pyridine, which serves as both the solvent and the base.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 eq.) portion-wise with stirring.

-

Allow the reaction to proceed at 0 °C for several hours or at room temperature overnight, depending on the reactivity of the alcohol/phenol.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.

-

Wash the organic extract successively with dilute acid (to remove pyridine), water, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting sulfonate ester by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The derivatives of this compound, particularly the sulfonamides, are of significant interest in medicinal chemistry. The sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The ability to readily synthesize a library of novel sulfonamides from this sulfonyl chloride allows for extensive structure-activity relationship (SAR) studies in drug discovery programs.

In materials science, the introduction of the 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl group can be used to modify the properties of polymers and other materials. The resulting sulfonate esters can act as reactive sites for further functionalization or as components in the design of novel functional materials.

Safety and Handling

This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is corrosive and a lachrymator. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of sulfur-containing organic molecules. Its synthesis from readily available starting materials via the Gewald and Sandmeyer reactions is a practical and scalable approach. The high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines and alcohols, provides a powerful tool for the construction of novel sulfonamides and sulfonate esters with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important reagent in research and development.

References

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

-

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

- General preparation method of sulfonyl chloride.

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E. [Link]

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H34470.MD [thermofisher.com]

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride: A Senior Application Scientist's In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride, a key intermediate in modern pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and applications, grounded in scientific principles and practical expertise.

Core Introduction: The Strategic Value of the Tetrahydrobenzothiophene Scaffold

In medicinal chemistry, the 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure. Its partially saturated bicyclic system offers a rigid framework that can orient appended chemical groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets. The thiophene ring itself is a versatile platform for chemical modification. The introduction of a highly reactive sulfonyl chloride group at the 2-position transforms this scaffold into the valuable intermediate, this compound, a cornerstone for the synthesis of a diverse range of sulfonamide-containing compounds with significant biological activity.[1][2] This guide will provide a detailed exploration of this compound, from its synthesis to its application in drug discovery.

Synthesis and Purification: A Validated Methodological Approach

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A widely adopted and reliable synthetic route begins with the Gewald aminothiophene synthesis.[3][4]

Synthetic Pathway Overview

The synthesis commences with a Gewald reaction to form a 2-aminothiophene derivative, which is then converted to the target sulfonyl chloride via a Sandmeyer-type reaction.[5][6]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: The Gewald Reaction

The Gewald reaction is a one-pot synthesis that efficiently produces poly-substituted 2-aminothiophenes.[1][3]

-

Reaction Setup: In a well-ventilated fume hood, a mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent such as ethanol.

-

Base-Catalyzed Condensation: A catalytic amount of a secondary amine, such as diethylamine or morpholine, is added to the mixture. This initiates a Knoevenagel condensation between the cyclohexanone and ethyl cyanoacetate.[3]

-

Reaction Execution: The mixture is gently heated (typically to 50-60 °C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Work-up: Upon completion, the reaction mixture is cooled and the product, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is typically isolated by precipitation upon addition of water, followed by filtration.

Step 2: Diazotization and Sulfonylation (Sandmeyer-type Reaction)

This two-part step converts the 2-amino group into the desired 2-sulfonyl chloride.

-

Diazotization: The 2-aminothiophene derivative is suspended in a mixture of a strong acid (e.g., concentrated HCl) and an organic acid (e.g., acetic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly, maintaining the low temperature, to form the diazonium salt intermediate.

-

Sulfonylation: In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared, and a catalytic amount of a copper salt, such as copper(II) chloride, is added.[5][6]

-

The Sandmeyer-type Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/copper chloride mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Product Isolation: After the reaction is complete, the mixture is poured into ice-water, causing the this compound to precipitate. The solid product is collected by filtration and dried.

Purification and Characterization

The crude product is typically purified by recrystallization from a non-polar solvent like hexane. The purity and identity of the final compound are confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point, typically in the range of 64-66°C.[7] |

| ¹H NMR | Characteristic signals for the protons on the tetrahydrothiophene ring system. |

| ¹³C NMR | Resonances corresponding to the eight carbon atoms of the molecule. |

| Mass Spectrometry | A molecular ion peak consistent with the chemical formula C₈H₉ClO₂S₂.[8] |

| HPLC | A single major peak indicating a high degree of purity (typically >95%).[8] |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the electrophilic nature of the sulfonyl chloride functional group. This group readily reacts with nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamide linkages.

Sulfonamide Formation: A Key Transformation

The reaction with an amine is the most common and important application of this intermediate.

Caption: General reaction scheme for sulfonamide synthesis.

Expert Insights: The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base such as triethylamine in an inert solvent like dichloromethane is often employed to prevent unwanted side reactions. For less reactive amines, a stronger base may be required.

Applications in Pharmaceutical Synthesis: Illustrative Examples

The this compound intermediate is a building block for a variety of biologically active molecules. The resulting sulfonamides are found in compounds targeting a range of diseases.[9]

Case Study: Synthesis of Antibacterial Agents

Recent research has focused on tetrahydrobenzothiophene derivatives as potential antibacterial agents.[9][10] The sulfonyl chloride intermediate can be used to synthesize a library of sulfonamide derivatives for screening against various bacterial strains.

Experimental Workflow for Library Synthesis

Caption: Workflow for the synthesis and screening of a sulfonamide library.

Protocol Trustworthiness: In a drug discovery setting, each compound in the synthesized library would be purified by preparative HPLC and its structure confirmed by LC-MS and NMR before biological evaluation. This ensures that the observed biological activity can be confidently attributed to the intended molecule.

Conclusion: A Versatile and Enabling Pharmaceutical Intermediate

This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and predictable reactivity make it an essential tool for medicinal chemists. The rigid scaffold it provides, coupled with the robust sulfonamide linkage it forms, allows for the systematic exploration of chemical space in the quest for novel therapeutics. This guide has provided a detailed, technically grounded overview to assist researchers in leveraging the full potential of this important building block.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available from: [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

-

AA Blocks. (n.d.). 4,5,6,7-tetrahydro-1-benzothiophene-4-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Benzo[b]thiophene-2-sulfonyl chloride, 4,5,6,7-tetrahydro- (9CI) | 128852-17-5 [amp.chemicalbook.com]

- 8. 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride, 95% 1 g | Request for Quote [thermofisher.com]

- 9. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Potential of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride Derivatives

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the derivatives of a key intermediate, 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride. The inherent reactivity of the sulfonyl chloride group provides a versatile handle for the synthesis of a diverse library of sulfonamides and sulfonate esters. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a particular emphasis on their potential as antibacterial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for synthesis and key biological assays are provided to enable researchers to explore the therapeutic promise of this compound class.

Introduction: The Tetrahydrobenzothiophene Scaffold

The 4,5,6,7-tetrahydro-1-benzothiophene core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its structural rigidity, combined with the presence of a sulfur atom, imparts favorable physicochemical properties and allows for diverse functionalization. Derivatives of this scaffold have been reported to possess a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a sulfonyl chloride group at the 2-position of this scaffold creates a highly reactive intermediate, "this compound," which serves as a versatile building block for the synthesis of novel therapeutic agents.

The primary focus of this guide is to explore the derivatization of this sulfonyl chloride and to elucidate the biological potential of the resulting compounds. We will examine the synthetic strategies employed to generate libraries of sulfonamides and related derivatives and discuss the structure-activity relationships (SAR) that govern their biological effects.

Synthetic Pathways and Methodologies

The synthesis of derivatives from this compound typically begins with the preparation of the core tetrahydrobenzothiophene ring system, followed by chlorosulfonation and subsequent derivatization.

Synthesis of the Tetrahydrobenzothiophene Core: The Gewald Reaction

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] For the synthesis of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene precursor, cyclohexanone is typically used as the ketone component.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate [4]

-

To a 250 mL round-bottom flask, add cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and 20 mL of ethanol.

-

Stir the mixture to ensure homogeneity.

-

To this well-stirred mixture, add diethylamine (9.14 g, 0.125 mol) dropwise.

-

Continue stirring the reaction mixture for approximately 3 hours at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product.

Synthesis of this compound

The 2-sulfonyl chloride derivative is typically prepared from the corresponding 2-amino precursor through a Sandmeyer-type reaction, followed by chlorosulfonation. A general procedure involves diazotization of the 2-amino group, followed by reaction with sulfur dioxide in the presence of a copper catalyst and subsequent treatment with a chlorinating agent.

Experimental Protocol: Synthesis of this compound (General Procedure) [5]

-

Cool a solution of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivative in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.

-

Add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature controlled.

-

Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature.

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

Purify the product by column chromatography or recrystallization.

Synthesis of Sulfonamide and Sulfonate Ester Derivatives

The highly electrophilic sulfonyl chloride group readily reacts with a variety of nucleophiles, most commonly primary and secondary amines, to form sulfonamides.[6][7] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, reaction with alcohols or phenols yields sulfonate esters.

Experimental Protocol: General Synthesis of N-substituted-4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamides [4]

-

Dissolve this compound (1 eq) in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Add the desired primary or secondary amine (1-1.2 eq) to the solution.

-

If using a non-basic solvent like dichloromethane, add a tertiary amine base such as triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting sulfonamide derivative by column chromatography or recrystallization.

Biological Potential and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. The following sections will detail their activity as antibacterial, anti-inflammatory, and anticancer agents.

Antibacterial Activity: Targeting MsbA

A significant area of investigation for tetrahydrobenzothiophene derivatives is their potent antibacterial activity, particularly against Gram-negative bacteria.[8][9][10] A key molecular target for some of these compounds is MsbA, an essential ATP-binding cassette (ABC) transporter responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[8][11][12] Inhibition of MsbA disrupts the formation of the outer membrane, leading to bacterial cell death.

The sulfonyl chloride derivatives can be designed to interact with the transmembrane or nucleotide-binding domains of MsbA, thereby inhibiting its ATPase activity and transport function.

Quantitative Data: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

| Compound ID | Target Organism | MIC (µM) | Reference |

| 3b | E. coli | 1.11 | [10] |

| 3b | P. aeruginosa | 1.00 | [10] |

| 3b | Salmonella | 0.54 | [10] |

| 3b | S. aureus | 1.11 | [10] |

| 6p | Bacteria | Significant Inhibition | [11] |

| 6s | Bacteria | Significant Inhibition | [11] |

Experimental Protocol: MsbA ATPase Activity Assay [12][13][14][15]

-

Protein Purification: Purify MsbA protein, typically with a His-tag, from overexpressing bacterial strains.

-

Reconstitution: Reconstitute the purified MsbA into proteoliposomes.

-

Assay Reaction: Set up a reaction mixture containing the MsbA proteoliposomes, a buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, and 2 mM ATP.

-

Inhibitor Addition: Add the test compounds (tetrahydrobenzothiophene-2-sulfonamide derivatives) at various concentrations.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the inhibitor.

Workflow for MsbA Inhibition Assay

Caption: Workflow for MsbA ATPase Inhibition Assay.

Anti-inflammatory Activity: Modulation of NF-κB and RORγt Pathways

Chronic inflammation is a hallmark of numerous diseases, and the tetrahydrobenzothiophene scaffold has been explored for its anti-inflammatory properties. Derivatives have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) pathways.

3.2.1. Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. Tetrahydrobenzothiophene derivatives can interfere with this pathway at various points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.[17][18]

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages [8][19][20][21][22]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of nitric oxide production and determine the IC₅₀ value of the compound.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins [7][11][16][23]

-

Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described above. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and degradation.

NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

3.2.2. Modulation of RORγt

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[13][14][24][25] Th17 cells play a crucial role in autoimmune diseases by producing pro-inflammatory cytokines like IL-17. Small molecule modulators of RORγt can either enhance (agonists) or suppress (inverse agonists) its transcriptional activity. Tetrahydrobenzothiophene derivatives have been identified as potent modulators of RORγt, with the potential to treat autoimmune and inflammatory disorders.[26]

Experimental Protocol: RORγt Luciferase Reporter Assay [25][27][28][29][30]

-

Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293T) with two plasmids: one expressing the RORγt protein and another containing a luciferase reporter gene under the control of a RORγt-responsive promoter.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compounds.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Measurement: Add a luciferin substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the IC₅₀ or EC₅₀ value of the compound.

RORγt Signaling and Modulation

Caption: Modulation of RORγt Transcriptional Activity.

Anticancer Activity

The tetrahydrobenzothiophene scaffold is also a promising pharmacophore for the development of novel anticancer agents.[17][31][32][33] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast, liver, and colon. The mechanisms of action are diverse and can include inhibition of key kinases, induction of apoptosis, and cell cycle arrest. The sulfonamide moiety in the derivatives can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Quantitative Data: Anticancer Activity of Tetrahydrobenzothiophene and Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | MCF-7 (Breast) | 10.25 | [31] |

| Compound 7 | MCF-7 (Breast) | 9.70 | [31] |

| Compound 9 | MCF-7 (Breast) | 9.55 | [31] |

| Compound 13 | MCF-7 (Breast) | 9.39 | [31] |

| Compound 46 | UACC-257 (Melanoma) | 0.03 | [17] |

| Compound M6 | MCF-7 (Breast) | 4.61 | [1] |

| Thiophene Derivative 3b | HepG2 (Liver) | 3.105 | [6] |

| Thiophene Derivative 4c | PC-3 (Prostate) | 2.15 | [6] |

Experimental Protocol: MTT Cell Viability Assay [3][6][24][34]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value of the compound.

Workflow for Anticancer Cytotoxicity Screening

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. rsc.org [rsc.org]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, structural characterization, and in vitro antitumor activity of novel N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thaiscience.info [thaiscience.info]

- 20. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 27. assaygenie.com [assaygenie.com]

- 28. abeomics.com [abeomics.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Luciferase Assay System Protocol [worldwide.promega.com]

- 31. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 32. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 34. texaschildrens.org [texaschildrens.org]